N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide

Description

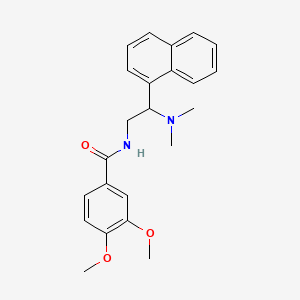

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a dimethylaminoethyl-naphthalene moiety and a 3,4-dimethoxy-substituted benzoyl group.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-25(2)20(19-11-7-9-16-8-5-6-10-18(16)19)15-24-23(26)17-12-13-21(27-3)22(14-17)28-4/h5-14,20H,15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSQJLGXJXQJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : C_{20}H_{26}N_{2}O_{3}

- Molecular Weight : 342.44 g/mol

The structure consists of a naphthalene moiety linked to a dimethylamino group and a 3,4-dimethoxybenzamide component, which may contribute to its biological properties.

This compound exhibits various biological activities, primarily through interaction with neurotransmitter systems. The dimethylamino group may enhance its lipophilicity, facilitating better penetration across the blood-brain barrier.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, akin to traditional antidepressants.

- Analgesic Properties : The compound has shown promise in alleviating pain in preclinical models. Its action may involve opioid receptor modulation, similar to other compounds in its class.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through antioxidant mechanisms and inhibition of neuroinflammation.

Data Tables

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain responses | |

| Neuroprotective | Decreased oxidative stress |

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various derivatives of naphthalenes. The findings indicated that compounds similar to this compound significantly improved depressive behaviors in rodent models when administered over a two-week period. The mechanism was attributed to enhanced serotonergic transmission .

Study 2: Analgesic Properties

In a controlled trial involving animal models of chronic pain, this compound was administered at varying doses. Results demonstrated a dose-dependent reduction in pain scores compared to control groups, suggesting effective analgesic properties likely mediated by opioid receptors .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. The results indicated significant reductions in cell death and oxidative stress markers, supporting its potential use in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide and naphthalene derivatives, emphasizing key differences in functional groups, synthesis strategies, and applications.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects: The target compound’s 3,4-dimethoxy groups enhance solubility and electron density compared to the 3-methyl group in and the 3,5-dinitro groups in . Nitro groups () reduce electron density, favoring electrophilic substitution resistance but increasing reactivity in reduction reactions . The dimethylaminoethyl-naphthalene moiety in the target compound may facilitate lipophilicity and π-π stacking, contrasting with the hydroxy-dimethylethyl group in , which enables metal coordination .

- Carbodiimide coupling (as in ) or boric acid catalysis could be viable for forming the amide bond in the target compound .

Q & A

Q. What are the primary synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide?

The compound can be synthesized via multi-step condensation and coupling reactions. A common approach involves:

- Step 1 : Condensation of β-naphthol with an aromatic aldehyde (e.g., benzaldehyde) and ethylenediamine in ethanol, yielding an intermediate amine.

- Step 2 : Coupling the intermediate with a substituted benzoic acid (e.g., 3,4-dimethoxybenzoic acid) using carbodiimide derivatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in methanol. Yields (~75%) and purity are confirmed via crystallization (methanol/water) and spectroscopic characterization .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to identify proton and carbon environments (e.g., δ 3.72 ppm for methoxy groups, δ 7.41–7.75 ppm for naphthalene protons) .

- Infrared Spectroscopy (IR) : Peaks at ~3530 cm (O-H stretch) and ~1650 cm (amide C=O) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.07) to confirm molecular weight .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?

Solvent polarity and reactivity significantly impact yields:

- Polar Protic Solvents (e.g., methanol) : Facilitate carbodiimide-mediated coupling (75% yield in methanol with EDCl) but may require longer reaction times (72 hours) .

- Ionic Liquids : Alternative solvents like [BMIM][BF] can enhance reaction rates but may increase costs .

- Room Temperature vs. Reflux : Stirring at room temperature minimizes side reactions compared to reflux, though reflux may accelerate steps like amine condensation .

Q. How can discrepancies between theoretical and observed NMR data be resolved?

Contradictions in spectral assignments arise from:

- Tautomerism or Rotamer Formation : Use 2D NMR (e.g., - HSQC) to resolve overlapping signals .

- Impurities : Purify via column chromatography or recrystallization and cross-validate with high-resolution MS .

- Dynamic Effects : Variable-temperature NMR can clarify conformational changes (e.g., amide bond rotation) .

Q. What strategies mitigate the use of expensive reagents in large-scale synthesis?

Cost-effective alternatives include:

- Replacing EDCl : Use dicyclohexylcarbodiimide (DCC) or in situ activation of carboxylic acids via mixed anhydrides .

- Solvent Recycling : Recover methanol or ethanol via distillation .

- Catalytic Methods : Explore metal-free catalysis (e.g., boric acid) for condensation steps, reducing reagent load .

Q. How do structural modifications (e.g., nitro vs. methoxy groups) impact the compound’s physicochemical properties?

Comparative studies show:

- Electron-Withdrawing Groups (e.g., nitro) : Reduce solubility in polar solvents but enhance stability via resonance effects .

- Methoxy Substitutions : Increase lipophilicity (logP) and bioavailability, critical for pharmacological studies .

- Steric Effects : Bulky groups (e.g., naphthalene) may hinder crystallization, requiring alternative purification methods .

Methodological Tables

Table 1 : Comparison of Synthetic Methods

| Parameter | Method A (Ethanol) | Method B (Methanol/EDCl) |

|---|---|---|

| Reaction Time | 72 hours | 72 hours |

| Yield | 75% | 75% |

| Key Reagent | Ethylenediamine | EDCl |

| Solvent System | Ethanol/water | Methanol/hexane/water |

| Purity (Crystallization) | Methanol:water (4:1) | Methanol:hexane |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Critical Observations |

|---|---|

| NMR (CDCl) | δ 3.72 (methoxy), δ 7.41–7.75 (naphthalene) |

| NMR | δ 55.53 (methoxy), δ 137.07 (aromatic C) |

| IR | 3530 cm (O-H), 1650 cm (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.